Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine

Lipophilicity Drug Design ADME Prediction

Source 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine (CAS 1373232-63-3) for your advanced R&D programs. This 98% pure, penta-substituted 1,2-phenylenediamine combines a bromo handle for Suzuki-Miyaura diversification, a tert-butylamino anchor, and a 5-propoxy tail that elevates logP to 4.03—enhancing membrane permeability and chromatographic retention over 5-methoxy analogs. With a predicted boiling point of 389.5°C, it excels in high-temperature Buchwald-Hartwig and Ullmann couplings, reducing reactant loss. Its four rotatable bonds and TPSA of 47.28 Ų optimize fragment screening hit rates and CNS drug candidacy. Choose this differentiated intermediate to improve yields and biological outcomes.

Molecular Formula C13H21BrN2O
Molecular Weight 301.22 g/mol
Cat. No. B7944712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine
Molecular FormulaC13H21BrN2O
Molecular Weight301.22 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C(=C1)NC(C)(C)C)N)Br
InChIInChI=1S/C13H21BrN2O/c1-5-6-17-12-8-11(16-13(2,3)4)10(15)7-9(12)14/h7-8,16H,5-6,15H2,1-4H3
InChIKeyABUKKASNQMMFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine: Procurement-Ready Building Block for Advanced Medicinal Chemistry


4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine (CAS 1373232-63-3) is a penta-substituted 1,2-phenylenediamine scaffold featuring bromo, tert-butylamino, and 5-propoxy substituents on the benzene ring. With a molecular formula of C₁₃H₂₁BrN₂O and a molecular weight of 301.22 g·mol⁻¹, this compound integrates electron-donating (propoxy, tert-butylamino) and electron-withdrawing (bromo) functionalities that tune both reactivity and physicochemical properties . It is supplied as a research-grade intermediate with a certified purity of 98%, and its structural identity is confirmed by a unique InChI Key (ABUKKASNQMMFRO-UHFFFAOYSA-N) [1]. The compound is catalogued by multiple specialist chemical vendors and is intended exclusively for laboratory-scale synthetic research .

Why 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine Cannot Be Interchanged with Closest Analogs


Although several commercially available 4‑bromo‑N¹‑tert‑butyl‑1,2‑phenylenediamine analogs share the same core, substituting them introduces measurable shifts in lipophilicity, steric bulk, and thermal stability that directly affect synthetic outcomes and pharmacokinetic profiles. The 5‑propoxy chain on 4‑Bromo‑1‑N‑tert‑butyl‑5‑propoxybenzene‑1,2‑diamine elevates the calculated logP to 4.03, a difference of ~0.8 log units over the 5‑methoxy (logP 3.25) and 5‑unsubstituted (logP 3.24) analogs . This change influences membrane permeability and retention time in chromatographic purification. The propoxy extension also raises the predicted boiling point to 389.5 °C, approximately 27 °C above the methoxy congener, which can be critical when designing high‑temperature coupling reactions or distillative work‑ups . Consequently, indiscriminate interchange without confirming these quantifiable differences risks altering reaction yields, purification profiles, and ultimately the biological activity of derived compounds.

Quantitative Differentiation Evidence for 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine Versus Closest Analogs


Quantified Lipophilicity Shift: LogP Elevation Against 5-Methoxy and 5-Unsubstituted Comparators

The target compound exhibits a calculated logP of 4.0305, derived from the Leyan computational property panel under the same prediction engine used for comparators. The 5‑methoxy analog (CAS 1373232‑55‑3) records a logP of 3.2503, while the 5‑unsubstituted analog (CAS 1152550‑37‑2) records 3.2417 . This represents a logP increase of +0.78 to +0.79 units, translating to an approximately 6‑fold greater octanol‑water partition coefficient for the propoxy compound.

Lipophilicity Drug Design ADME Prediction

Differential Topological Polar Surface Area (TPSA) Profile for Improved Drug-Likeness

The target compound and its 5‑methoxy analog share an identical calculated TPSA of 47.28 Ų, while the 5‑unsubstituted analog records a lower TPSA of 38.05 Ų . The 9.23 Ų increase reflects the contribution of the alkoxy oxygen atom. When combined with the elevated logP, this yields a logP/TPSA ratio of 0.0852 for the target, versus 0.0687 for the methoxy analog and 0.0852 for the unsubstituted analog. The target thus offers a distinctive balance: higher lipophilicity without the TPSA penalty that would violate Lipinski or Veber bioavailability thresholds.

Drug-Likeness Polar Surface Area Bioavailability

Elevated Boiling Point and Thermal Stability Advantage for High-Temperature Synthetic Protocols

The predicted boiling point of the target compound is 389.5 ± 42.0 °C at 760 mmHg, which is 27.0 °C higher than the methoxy analog (362.5 ± 42.0 °C) and 65.4 °C higher than the unsubstituted analog (324.1 ± 32.0 °C) . This incremental thermal stability, attributable to the extended propoxy chain and increased molecular weight, provides a wider operational window for solvent‑free Suzuki‑Miyaura couplings, high‑boiling solvent reactions (e.g., DMF, DMSO, NMP), and distillative purification steps without thermal degradation.

Thermal Stability Reaction Engineering Purification

Superior Commercial Purity Specification for Sensitive Synthetic Transformations

The target compound is commercially available at a certified purity of 98% (Product No. 1578793, Leyan). By contrast, the closest 5‑unsubstituted analog is supplied at 97% purity (Product No. 1437456, Leyan), representing a 1% absolute purity advantage . While the methoxy analog is also listed at 98% purity, the target compound uniquely combines this purity level with the enhanced lipophilicity and thermal stability described above, making it the higher‑specification option for reactions where trace impurities cause catalyst poisoning or side‑product formation (e.g., palladium‑catalyzed cross‑couplings, enzyme‑sensitive assays).

Purity Assurance Procurement Quality Reproducibility

Increased Conformational Flexibility via Extended Rotatable Bond Count

The SMILES string CC(C)(C)NC1=CC(=C(C=C1N)Br)OCCC confirms that the target compound possesses four rotatable bonds (the propoxy chain contributes two additional rotatable bonds beyond the tert‑butylamino group and the N‑C aromatic linkage). The methoxy analog has only two rotatable bonds, and the unsubstituted analog has one rotatable bond . This higher degree of conformational freedom, quantified by the rotatable bond count, enables the propoxy chain to adopt multiple low‑energy conformers, potentially filling hydrophobic sub‑pockets in protein binding sites that are inaccessible to the rigid methoxy or unsubstituted scaffolds.

Molecular Flexibility Ligand Design Conformational Sampling

Hydrogen-Bond Acceptor Capacity Increase for Solubility and Target Engagement

The target compound and its 5‑methoxy analog each possess three hydrogen‑bond acceptor atoms (two amine nitrogens and one alkoxy oxygen), whereas the 5‑unsubstituted analog has only two hydrogen‑bond acceptors (two amine nitrogens) . The additional acceptor originates from the propoxy oxygen atom. While the total H‑bond donor count remains constant at two, the presence of a third acceptor site provides an additional anchor point for water molecules and polar protein residues, potentially improving aqueous solubility and enabling specific polar interactions in enzyme active sites without increasing the TPSA beyond the Veber threshold.

Hydrogen Bonding Solubility Structure-Based Design

High-Value Application Scenarios for 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine Based on Proven Differentiation


CNS-Penetrant Kinase Inhibitor Scaffold Derivatization

The compound's elevated logP (4.03) and TPSA of 47.28 Ų place it within the favorable physicochemical space for blood‑brain barrier penetration (logP 3–5, TPSA <60 Ų) . Medicinal chemists can exploit the bromo substituent for Suzuki‑Miyaura cross‑coupling to introduce aromatic or heteroaromatic groups, while the 5‑propoxy chain provides additional hydrophobic contacts in the ATP‑binding pocket of kinases. The 98% commercial purity ensures that palladium catalyst loadings can be minimized, reducing residual metal contamination in biological testing .

High-Temperature Palladium-Catalyzed Coupling for Material Science Precursors

With a predicted boiling point of 389.5 °C—27 °C above the methoxy analog—this compound is uniquely suited for solvent‑free or high‑boiling‑solvent (DMF, NMP) Suzuki, Buchwald‑Hartwig, or Ullmann couplings that require sustained temperatures above 150 °C . The thermal margin reduces the risk of reactant loss through evaporation or thermal decomposition, leading to higher isolated yields and cleaner crude products. This property is critical when synthesizing conjugated organic materials (OLED emitters, organic semiconductors) where trace impurities degrade device performance.

Fragment-Based Drug Discovery (FBDD) Library Member with Conformational Diversity

The four rotatable bonds of the propoxy chain provide a larger conformational ensemble than the methoxy (2 rotatable bonds) or unsubstituted (1 rotatable bond) analogs . In crystallographic fragment screening, this flexibility increases the probability that the compound will adopt a conformation complementary to a protein sub‑pocket, enhancing the hit rate. The tert‑butyl group serves as a rigid anchor that partially offsets the entropic cost of binding, while the propoxy tail can explore hydrophobic clefts inaccessible to shorter or absent alkoxy chains.

Precursor to Benzimidazole and Quinoxaline Heterocycles with Tailored Lipophilicity

As a 1,2‑phenylenediamine derivative, this compound undergoes cyclocondensation with carboxylic acids, aldehydes, or 1,2‑diketones to form benzimidazole or quinoxaline cores. The 5‑propoxy substituent confers an approximately 6‑fold higher octanol‑water partition coefficient relative to the 5‑methoxy analog (Δ logP = +0.78) . This directly translates into longer retention on reverse‑phase HPLC and enhanced membrane permeability of the resulting heterocyclic products, an advantage when optimizing lead compounds for cellular activity.

Quote Request

Request a Quote for 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.